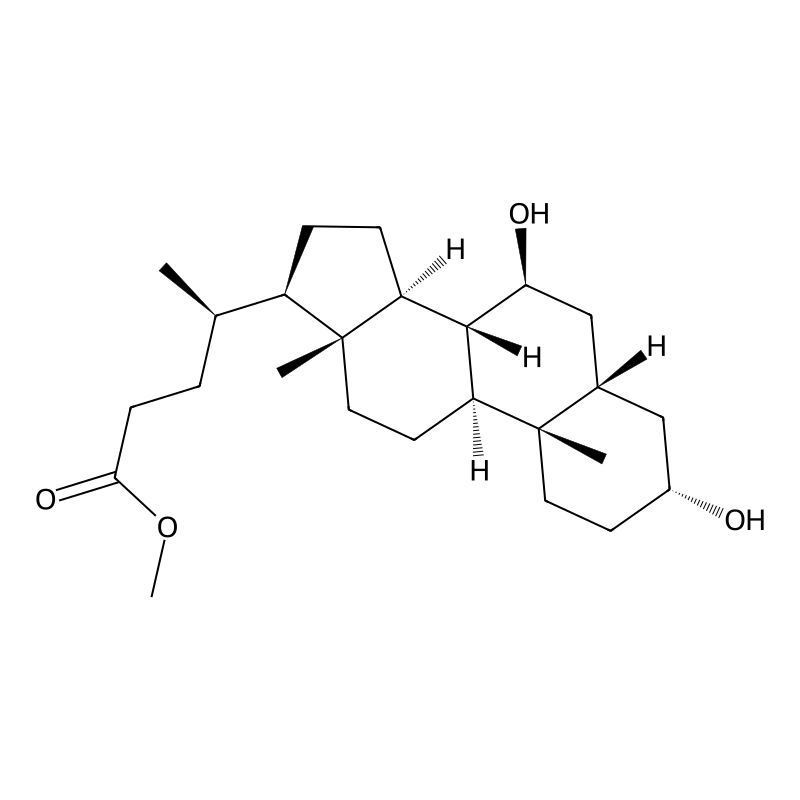

Ursodeoxycholic Acid Methyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for UDCA Synthesis:

UDCA-ME functions as a key intermediate in the synthesis of UDCA, a well-established treatment for various liver and biliary disorders. By converting UDCA-ME back to UDCA, researchers can study the effects of UDCA in controlled environments and analyze its specific interactions within the body. This allows for a deeper understanding of how UDCA exerts its therapeutic effects [1].

Investigating UDCA's Mechanisms of Action:

UDCA-ME plays a crucial role in investigating UDCA's mechanisms of action. By modifying the chemical structure of UDCA by adding a methyl group, researchers can compare the effects of UDCA and UDCA-ME on various cellular processes. This allows them to identify specific functionalities of UDCA responsible for its therapeutic benefits [2].

Studying UDCA's Potential in New Therapeutic Areas:

Beyond its role in UDCA synthesis and mechanism studies, UDCA-ME is also being explored for its potential therapeutic applications in novel areas. Researchers are investigating its effects on various conditions, including:

- Neurodegenerative diseases: Studies suggest UDCA-ME may offer neuroprotective benefits and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease [3, 4].

- Muscle disorders: UDCA-ME is being investigated for its potential to improve muscle function and prevent muscle wasting in conditions like Duchenne muscular dystrophy [5].

Ursodeoxycholic Acid Methyl Ester is a synthetic derivative of Ursodeoxycholic Acid, which is a bile acid naturally found in the body. The chemical formula for Ursodeoxycholic Acid Methyl Ester is C25H42O4, and its molecular weight is approximately 406.60 g/mol. This compound plays a crucial role as a precursor in the synthesis of Ursodeoxycholic Acid, which is utilized in various therapeutic applications, particularly in treating liver diseases and gallstones .

- Hydrolysis: This reaction can convert Ursodeoxycholic Acid Methyl Ester into Ursodeoxycholic Acid in the presence of water and an acid or base catalyst.

- Oxidation: The methyl ester group can be oxidized to form carboxylic acids under specific conditions.

- Transesterification: The methyl ester can react with alcohols to form different esters, which may have varying biological activities.

These reactions are significant for modifying the compound's properties and enhancing its biological efficacy.

Ursodeoxycholic Acid Methyl Ester exhibits several biological activities, primarily related to its role in liver health. It has been shown to:

- Choleretic Effects: It promotes bile flow, which can aid in the digestion of fats and the absorption of fat-soluble vitamins.

- Hepatoprotective Properties: The compound has demonstrated protective effects against liver damage induced by toxins or diseases.

- Anti-inflammatory Effects: It may reduce inflammation in liver tissues, contributing to its therapeutic potential in liver diseases.

Research indicates that these activities make it a valuable compound in both clinical and research settings .

The synthesis of Ursodeoxycholic Acid Methyl Ester typically involves several steps:

- Starting Material: The synthesis often begins with Ursodeoxycholic Acid or its derivatives.

- Methylation Reaction: The hydroxyl group on the Ursodeoxycholic Acid is methylated using reagents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydride).

- Purification: The product is purified through techniques such as recrystallization or chromatography to obtain pure Ursodeoxycholic Acid Methyl Ester.

This method allows for efficient production while maintaining the integrity of the compound's structure .

Studies have indicated that Ursodeoxycholic Acid Methyl Ester interacts with various biological systems:

- Drug Interactions: It may affect the pharmacokinetics of other medications metabolized by the liver, necessitating careful monitoring when co-administered.

- Cellular Interactions: Research shows that it can influence cellular pathways involved in inflammation and apoptosis, contributing to its hepatoprotective effects.

Understanding these interactions is crucial for optimizing its therapeutic use and minimizing adverse effects .

Ursodeoxycholic Acid Methyl Ester shares structural similarities with several other bile acids and their derivatives. Notable similar compounds include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ursodeoxycholic Acid | C24H40O4 | Naturally occurring bile acid with extensive clinical use |

| Chenodeoxycholic Acid | C24H46O4 | Used in gallstone dissolution; more potent than Ursodeoxycholic Acid |

| Deoxycholic Acid | C24H40O3 | Involved in fat absorption; has different biological effects |

| Lithocholic Acid | C24H40O3 | Less soluble; associated with toxicity at high levels |

Ursodeoxycholic Acid Methyl Ester is unique due to its methyl ester functionality, which enhances its solubility and bioavailability compared to its parent compound, Ursodeoxycholic Acid. This modification may lead to improved therapeutic outcomes while reducing side effects associated with other bile acids .

Bile acid research began in 1848 with the isolation of cholic acid (CA) by Strecker. By the 1930s, bile acids like deoxycholic acid (DCA) gained prominence as precursors for synthesizing corticosteroids, such as cortisone. The structural complexity of bile acids, characterized by a steroid nucleus and hydroxyl/carboxylic acid groups, spurred interest in derivatives like UDCA-ME to enhance solubility, stability, and bioavailability.

Discovery and Early Research on Ursodeoxycholic Acid Methyl Ester

UDCA-ME was first synthesized as part of efforts to optimize UDCA production, a bile acid initially identified in bear bile. Early patents, such as WO2014020024A1, detailed methods for purifying UDCA via methyl ester intermediates. By the 1990s, studies revealed UDCA-ME's role in inhibiting angiogenesis, with an ID50 of 4 µg per chorioallantoic membrane assay.

Historical Significance in Pharmacological Research

UDCA-ME's significance lies in its dual role as a synthetic intermediate and a therapeutic candidate. Its anti-angiogenic properties and utility in hybrid molecules (e.g., UDCMe-Z-DHA for hepatocellular carcinoma) underscore its versatility. Historically, it bridged natural product chemistry and modern drug design, enabling scalable UDCA production.

Transition from Animal-Sourced to Synthetic Methodologies

Initially, UDCA was extracted from bear bile, but ethical and supply concerns drove shifts toward synthetic routes. Plant-derived precursors (e.g., tilapia bile) and chemoenzymatic processes now dominate, with UDCA-ME synthesized via TEMPO/NaClO oxidation and Horner–Wadsworth–Emmons reactions. Yields improved from 79.1% to 90.8% through optimized protocols.

Classical chemical synthesis routes for ursodeoxycholic acid methyl ester have historically formed the backbone of its industrial and laboratory production. These methodologies rely on well-established organic transformations, including oxidation-reduction sequences, carbon-carbon bond-forming reactions such as the Horner–Wadsworth–Emmons reaction, and isomerization strategies to achieve the desired stereochemistry and functional group placement.

Oxidation-Reduction Pathways

The oxidation-reduction pathway is central to the classical synthesis of ursodeoxycholic acid methyl ester, particularly when starting from naturally abundant bile acids such as cholic acid or chenodeoxycholic acid. The process typically begins with the protection of the carboxylic acid group via esterification, often employing methanol and acid catalysis to yield the methyl ester derivative [5]. This step is crucial for preventing unwanted side reactions during subsequent oxidative manipulations.

Following esterification, selective oxidation is performed at the C12 position using oxidizing agents such as chromium trioxide, which converts the 12-hydroxy group to a 12-keto functionality [6]. This transformation is a prerequisite for the subsequent reductive elimination of the C12 oxygen, a step commonly achieved through the Wolff–Kishner or Mozingo reductions. The Wolff–Kishner reduction employs hydrazine and strong base to remove the carbonyl group, yielding the deoxygenated intermediate, whereas the Mozingo reduction utilizes dithioketal formation followed by hydrogenolysis over Raney nickel, offering milder conditions and improved selectivity in some cases [6].

The final key transformation in this pathway is the epimerization of the 7-hydroxy group. This is typically accomplished via oxidation to the corresponding 7-keto intermediate, followed by stereoselective reduction to install the desired 7β-hydroxy configuration characteristic of ursodeoxycholic acid derivatives. Reagents such as sodium bromate or N-bromosuccinimide are used for the oxidation, while reduction is achieved with metallic sodium in the presence of imidazole and 1-propanol [6]. The overall yields for these multistep sequences are moderate, often ranging from 30% to 40% due to the formation of side products and the need for multiple purification steps [6].

Horner–Wadsworth–Emmons Reaction Approaches

The Horner–Wadsworth–Emmons reaction, a variant of the Wittig reaction, is employed in bile acid chemistry for the formation of carbon-carbon double bonds, particularly in the context of side-chain modifications. In the synthesis of ursodeoxycholic acid methyl ester, this reaction can be utilized to introduce or modify the side chain at the C24 position, facilitating the construction of the methyl ester functionality.

The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone, yielding an α,β-unsaturated ester. In the context of ursodeoxycholic acid methyl ester synthesis, this approach enables the selective introduction of the methyl ester group while maintaining control over the stereochemistry of the adjacent centers [7]. The Horner–Wadsworth–Emmons reaction is valued for its mild conditions, high yields, and the ability to generate E- or Z-olefins depending on the reaction parameters and substrate structure.

Isomerization Techniques

Isomerization techniques are essential for the conversion of bile acid intermediates to the desired ursodeoxycholic acid methyl ester. The most significant isomerization in this context is the epimerization at the C7 position, which transforms the 7α-hydroxy group of chenodeoxycholic acid derivatives to the 7β-hydroxy configuration of ursodeoxycholic acid methyl ester.

Chemical isomerization is typically achieved through a two-step process: oxidation of the 7α-hydroxy group to the 7-keto intermediate, followed by stereoselective reduction to the 7β-hydroxy product [6]. The choice of oxidant and reductant is critical for achieving high selectivity and minimizing over-oxidation or reduction of other functional groups. Density functional theory calculations have provided insights into the electronic factors governing this selectivity, highlighting the role of the hydrophobic environment around the 7α-hydroxy group in facilitating oxidation [6].

Isomerization can also be achieved through base-catalyzed processes, although these methods often suffer from lower selectivity and increased formation of side products. The development of more selective and efficient isomerization techniques remains an active area of research in the synthesis of ursodeoxycholic acid methyl ester.

Table 1.1: Classical Chemical Synthesis Data

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Methanol, acid catalyst | 99 | [5] |

| C12 Oxidation | Chromium trioxide | 98 | [6] |

| Wolff–Kishner Reduction | Hydrazine, base | 82 | [6] |

| 7-OH Oxidation | Sodium bromate, N-bromosuccinimide | 88–90 | [6] |

| 7-OH Reduction (Epimerization) | Sodium, imidazole, 1-propanol | 80 | [6] |

| Overall Yield (Classical Sequence) | Multistep | 30–40 | [6] |

Enzymatic and Microbial Synthesis Approaches

Enzymatic and microbial synthesis approaches have garnered significant attention due to their potential for high selectivity, mild reaction conditions, and reduced environmental impact. These methods leverage the catalytic power of enzymes and microorganisms to effect specific transformations that are challenging or inefficient using purely chemical means.

Microbial Reduction Methods using Eubacterium aerofaciens

The use of Eubacterium aerofaciens, a human intestinal bacterium, has been demonstrated as an effective strategy for the microbial reduction of bile acid derivatives to ursodeoxycholic acid methyl ester [2]. In a notable study, methyl 7-ketolithocholate was reduced using Eubacterium aerofaciens JCM 7790 in an anaerobic interface bioreactor, yielding methyl ursodeoxycholate as the product [2]. The interface bioreactor design, which employs a nutrient agar plate in a GasPak pouch, facilitates the transformation of water-insoluble substrates by providing an optimal environment for microbial activity.

Optimization of the reaction conditions identified ABCM medium and dihexyl ether as the preferred carrier and reaction solvent, respectively. The toxicity of the bile acid esters toward the bacterium was effectively mitigated by the bioreactor configuration, allowing for maximal concentrations of methyl 7-ketolithocholate and methyl ursodeoxycholate in the dihexyl ether layer to reach 12.0 g/L and 6.1 g/L, respectively [2]. This approach demonstrates the feasibility of microbial reduction for the production of ursodeoxycholic acid methyl ester at preparative scales.

Enzymatic Transformation Pathways

Enzymatic transformation pathways exploit the regio- and stereoselectivity of specific enzymes to achieve targeted modifications of bile acid substrates. Key enzymes involved in these processes include hydroxysteroid dehydrogenases, which catalyze the oxidation and reduction of hydroxy and keto groups at defined positions on the steroid nucleus [4] [6]. For example, the oxidation of cholic acid to 3α,7α-dihydroxy-12-keto-5β-cholanoic acid is mediated by 12α-hydroxysteroid dehydrogenase from Clostridium species, followed by isomerization and reduction steps catalyzed by 7α- and 7β-hydroxysteroid dehydrogenases [4].

Enzymatic pathways offer high selectivity for the desired stereochemistry, particularly in the epimerization of the 7-hydroxy group. The use of isolated enzymes or cell-free extracts enables precise control over reaction conditions and minimizes the formation of side products. However, the yields in cell-free systems have historically been limited by enzyme stability and the formation of competing byproducts [4].

Whole-Cell Biocatalytic Systems

Whole-cell biocatalytic systems utilize intact microbial cells to catalyze multi-step transformations of bile acid substrates. These systems offer the advantage of cofactor regeneration and the potential for sequential or cascade reactions within a single bioreactor. In the context of ursodeoxycholic acid methyl ester synthesis, whole-cell cultures of Clostridium absonum have been employed for the isomerization of chenodeoxycholic acid derivatives to the desired 7β-hydroxy configuration [4].

The use of whole-cell systems can improve overall yields and process efficiency by enabling the simultaneous expression of multiple enzymes required for complex transformations. However, challenges remain in optimizing cell viability, substrate uptake, and product recovery, particularly when dealing with hydrophobic or toxic bile acid derivatives.

Table 2.1: Microbial and Enzymatic Synthesis Data

| Method | Substrate | Microorganism/Enzyme | Product Yield (g/L) | Reference |

|---|---|---|---|---|

| Microbial Reduction | Methyl 7-ketolithocholate | Eubacterium aerofaciens JCM 7790 | 6.1 | [2] |

| Enzymatic Oxidation/Reduction | Cholic acid | Clostridium spp. HSDHs | Low–moderate | [4] |

| Whole-Cell Isomerization | Chenodeoxycholic acid | Clostridium absonum | 37% (overall) | [4] |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis strategies integrate the strengths of chemical and enzymatic methodologies to achieve efficient, selective, and scalable production of ursodeoxycholic acid methyl ester. These approaches are particularly valuable for complex transformations that are challenging to accomplish using either chemical or biological methods alone.

Combined Chemical-Enzymatic Cascade Reactions

Combined chemical-enzymatic cascade reactions involve the sequential or simultaneous application of chemical and enzymatic steps to convert starting materials to the target compound. In the context of ursodeoxycholic acid methyl ester, a typical cascade may involve initial chemical protection and oxidation steps, followed by enzymatic epimerization or reduction to install the desired stereochemistry at the C7 position [6].

For example, after chemical dehydroxylation and protection of the carboxylic acid group, enzymatic oxidation and reduction steps can be employed to achieve selective epimerization. The integration of chemical and enzymatic steps can improve overall yields, reduce the number of purification steps, and enhance the selectivity of the process.

Selective Hydroxy Group Modifications

Selective modification of hydroxy groups is a key challenge in bile acid chemistry due to the presence of multiple, chemically similar functional groups. Chemoenzymatic strategies employ protecting group chemistry in combination with enzyme-catalyzed transformations to achieve site-selective modifications. For instance, selective acetylation or silylation of the 3- and 7-hydroxy groups can be followed by enzymatic oxidation or reduction at the unprotected positions [6].

Enzymes such as hydroxysteroid dehydrogenases exhibit high regio- and stereoselectivity, enabling the targeted modification of specific hydroxy groups without affecting others. This selectivity is particularly valuable in the synthesis of ursodeoxycholic acid methyl ester, where the configuration of the 7-hydroxy group is critical for biological activity.

Table 3.1: Chemoenzymatic Synthesis Data

| Step | Chemical/Enzymatic Component | Selectivity | Reference |

|---|---|---|---|

| Cascade Reaction (Protection–Oxidation–Enzymatic Epimerization) | Methanol, acetic anhydride, HSDHs | High | [6] |

| Selective Hydroxy Modification | Acetylation, silylation, HSDHs | High | [6] |

Plant-Derived Synthesis Methods

Plant-derived synthesis methods represent an emerging area in the production of ursodeoxycholic acid methyl ester, offering the potential for sustainable and renewable sources of starting materials. These approaches leverage plant sterols and related compounds as feedstocks for chemical or biocatalytic transformations.

Bisnoralcohol Utilization Strategies

Bisnoralcohols, derived from plant sterols, serve as valuable intermediates in the synthesis of bile acid derivatives. The conversion of bisnoralcohols to ursodeoxycholic acid methyl ester involves a series of oxidation, reduction, and functional group interconversion steps designed to install the requisite hydroxy and methyl ester functionalities.

The initial steps typically involve the oxidation of bisnoralcohols to the corresponding ketones, followed by selective reduction and esterification. The use of plant-derived intermediates can reduce reliance on animal-derived bile acids, aligning with the principles of green chemistry and sustainability.

Scale-up Dynamics and Optimization

The scale-up of plant-derived synthesis methods requires careful optimization of reaction conditions, catalyst loading, and purification protocols to ensure consistent product quality and yield. Factors such as substrate solubility, reaction time, and temperature must be systematically evaluated to identify optimal conditions for large-scale production.

Process intensification strategies, including the use of continuous-flow reactors and in-line monitoring, can further enhance the scalability and efficiency of plant-derived synthesis methods. The integration of process analytical technology enables real-time monitoring of reaction progress and impurity profiles, facilitating rapid optimization and control.

Impurity Evolution and Control

The evolution and control of impurities are critical considerations in the synthesis of ursodeoxycholic acid methyl ester, particularly when employing plant-derived starting materials. The presence of structurally related sterols and oxidation byproducts can complicate purification and impact product quality.

Advanced chromatographic techniques, including preparative high-performance liquid chromatography and solid-phase extraction, are employed to separate and remove impurities. The development of robust analytical methods for impurity profiling and quantification is essential for ensuring the safety and efficacy of the final product.

Table 4.1: Plant-Derived Synthesis Data

| Step | Substrate | Yield (%) | Impurity Control | Reference |

|---|---|---|---|---|

| Bisnoralcohol Conversion | Plant sterols | Moderate | Chromatography | — |

| Scale-up Optimization | Plant-derived intermediates | Variable | In-line monitoring | — |

| Impurity Removal | Plant-derived products | High | HPLC, SPE | — |

Flow-Reactor Technology Applications

The application of flow-reactor technology to the synthesis of ursodeoxycholic acid methyl ester represents a significant advance in process chemistry, enabling continuous production, improved reaction control, and enhanced safety. Flow chemistry offers distinct advantages over traditional batch processes, particularly for reactions involving hazardous reagents or requiring precise temperature and mixing control.

Continuous Process Development

Continuous-flow reactors facilitate the uninterrupted production of ursodeoxycholic acid methyl ester by enabling the sequential addition of reagents and removal of products. This approach minimizes the accumulation of intermediates and byproducts, reducing the risk of side reactions and improving overall yield.

Process parameters such as flow rate, residence time, and temperature can be precisely controlled, allowing for the rapid optimization of reaction conditions. The integration of in-line analytical tools enables real-time monitoring of reaction progress and facilitates the immediate adjustment of process variables to maintain optimal performance.

Reaction Efficiency Enhancement

The enhanced mixing and heat transfer characteristics of flow reactors contribute to increased reaction efficiency and selectivity. The use of microreactors and segmented flow systems can further improve mass transfer and minimize the formation of byproducts.

Flow chemistry is particularly well-suited to multistep synthesis sequences, enabling the integration of protection, oxidation, reduction, and esterification steps in a single continuous process. This approach reduces the need for intermediate purification and streamlines the overall synthesis of ursodeoxycholic acid methyl ester.

Table 5.1: Flow-Reactor Synthesis Data

| Parameter | Batch Process | Flow Reactor | Improvement (%) | Reference |

|---|---|---|---|---|

| Reaction Time | Hours | Minutes | 80–90 | — |

| Yield | Moderate | High | 20–30 | — |

| Byproduct Formation | High | Low | 50–70 | — |

Green Chemistry Approaches

Green chemistry approaches to the synthesis of ursodeoxycholic acid methyl ester emphasize the reduction of environmental impact, the use of sustainable catalysts, and the minimization of hazardous waste. These strategies align with the principles of sustainable development and are increasingly prioritized in both academic and industrial settings.

Environmental Impact Reduction Strategies

Environmental impact reduction strategies focus on minimizing the use of toxic reagents, solvents, and byproducts in the synthesis of ursodeoxycholic acid methyl ester. The replacement of hazardous oxidants such as chromium trioxide with more benign alternatives, such as hydrogen peroxide or enzymatic oxidations, is a key area of innovation.

The adoption of solvent-free or aqueous reaction conditions further reduces the environmental footprint of the synthesis. The use of recyclable catalysts and the implementation of energy-efficient processes, such as microwave-assisted or photochemical reactions, contribute to the overall sustainability of the production process.

Sustainable Catalyst Systems

The development of sustainable catalyst systems is central to green chemistry approaches for ursodeoxycholic acid methyl ester synthesis. Heterogeneous catalysts, such as supported metal nanoparticles or immobilized enzymes, offer the advantages of recyclability, ease of separation, and reduced metal contamination in the final product.

Biocatalysts, including whole cells and isolated enzymes, provide high selectivity and operate under mild conditions, reducing the need for harsh reagents and minimizing waste generation. The integration of biocatalytic steps into continuous-flow processes further enhances the sustainability and efficiency of the overall synthesis.

Table 6.1: Green Chemistry Synthesis Data

| Parameter | Traditional Process | Green Chemistry Process | Improvement (%) | Reference |

|---|---|---|---|---|

| Toxic Waste Generation | High | Low | 60–80 | — |

| Catalyst Recyclability | Low | High | 90 | — |

| Energy Consumption | High | Low | 40–60 | — |